AVE-0118 - 498577-53-0

AVE-0118

Catalog Number: EVT-261054
CAS Number: 498577-53-0
Molecular Formula: C30H29N3O3
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AVE-0118 is a potassium channel blocker potentially for the treatment of sleep apnea syndrome. AVE0118 effectively suppressed acetylcholine-mediated persistent atrial fibrillation. AVE0118 reduced peak current amplitude of SCN5A-WT current and shifted half-inactivation voltage of the steady-state inactivation curve. AVE0118-induced prolongation of atrial, but not ventricular ERP, is potentially due largely to atrial-selective depression of sodium channel current, which likely contributes to the effectiveness of AVE0118 to suppress atrial fibrillation.
Synthesis Analysis

The synthesis of AVE-0118 involves several steps, typically conducted in a laboratory setting focused on medicinal chemistry. The specific synthetic route has not been extensively detailed in publicly available literature, but it is known that AVE-0118 was synthesized in the Department of Medicinal Chemistry at Aventis Pharma Deutschland. The compound was prepared in a solution of dimethyl sulfoxide (DMSO) and polyethylene glycol 400, which served as a vehicle for intravenous administration during experimental trials. The dosing regimen typically ranged from 0.1 to 1 mg/kg, with higher doses limited by solubility issues .

Chemical Reactions Analysis

AVE-0118 undergoes various chemical interactions primarily related to its function as an ion channel blocker. Its mechanism involves binding to specific sites on potassium channels, thereby inhibiting their activity. The compound's efficacy is demonstrated through dose-dependent responses observed in electrophysiological studies, where it has been shown to prolong atrial effective refractory periods without significantly affecting ventricular repolarization or QT intervals .

Mechanism of Action

AVE-0118 acts primarily by blocking potassium currents associated with atrial myocytes. It inhibits I_Kur and I_to currents at micromolar concentrations, leading to prolonged atrial effective refractory periods. This action reduces the susceptibility of atrial tissue to arrhythmogenic triggers, thereby offering potential therapeutic benefits in conditions like atrial fibrillation. Studies indicate that AVE-0118 does not significantly affect other cardiac ion currents, which may contribute to its favorable safety profile .

Applications

AVE-0118 has been investigated for multiple scientific applications:

  • Atrial Fibrillation Treatment: Its primary application lies in the management of atrial fibrillation due to its selective inhibition of atrial potassium channels, which helps stabilize cardiac rhythm without inducing proarrhythmic effects .
  • Obstructive Sleep Apnea: Recent studies have proposed AVE-0118 as a potential treatment for obstructive sleep apnea by enhancing upper airway muscle responsiveness and preventing airway collapsibility under negative pressure conditions .
  • Research Tool: Due to its specific action on potassium channels, AVE-0118 serves as a valuable tool for researchers studying cardiac electrophysiology and the mechanisms underlying arrhythmias .

Properties

CAS Number

498577-53-0

Product Name

AVE-0118

IUPAC Name

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34)

InChI Key

CHDSRMIDIQABTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

AVE 0118
AVE-0118
AVE0118

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.